7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
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Description
7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H25F3N2O6 and its molecular weight is 494.467. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds with chromene and quinoline moieties, when attached with pyrimidine and piperazine moieties, have shown enhanced anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. Molecular docking studies of these compounds against Bcl-2 protein have revealed good binding affinity, indicating potential as anticancer agents (Parveen et al., 2017). Similarly, novel piperazine derivatives of flavone have demonstrated promising anti-inflammatory activity and antimicrobial potency, suggesting their use as anti-inflammatory and antimicrobial agents (Hatnapure et al., 2012).
Antimicrobial Activities
Newly synthesized compounds, including those with a chromen-2-one fragment, have been screened for their antimicrobial activities. Some compounds have shown good or moderate activities against test microorganisms, highlighting the potential of these molecules in developing new antimicrobial agents (Bektaş et al., 2007).
Antitumor and Anticancer Activities
Compounds derived from the interaction of intermediates with various reagents have yielded interesting heterocycles with potential as anti-tumor agents. These compounds were evaluated against human breast cell MCF-7 line and liver carcinoma cell line HepG2, with some showing significant antitumor activity (Badrey & Gomha, 2012). Additionally, phenolic Mannich bases with piperazines have been synthesized and evaluated for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects, further underscoring the therapeutic potential of these compounds (Gul et al., 2019).
Properties
IUPAC Name |
7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(4-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N2O6/c1-33-15-2-4-16(5-3-15)34-22-20(32)17-6-7-19(31)18(21(17)35-23(22)24(25,26)27)14-29-10-8-28(9-11-29)12-13-30/h2-7,30-31H,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVVQKMQFSGUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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